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Compound of Interest

Compound Name:
1-Decanamine, N-decyl-N-methyl-,

N-oxide

Cat. No.: B011905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Didecylmethylamine oxide is a tertiary amine oxide surfactant characterized by a hydrophilic

amine oxide head group and two hydrophobic decyl chains. This amphiphilic structure imparts

surface-active properties, making it relevant in various industrial and research applications,

including as a detergent, emulsifier, and foam stabilizer. A thorough spectroscopic

characterization is essential for confirming its molecular structure, assessing its purity, and

understanding its chemical properties. This guide provides a comprehensive overview of the

expected spectroscopic data (NMR, IR, and Mass Spectrometry) for didecylmethylamine oxide

and details the experimental protocols for their acquisition.

Data Presentation
Due to the limited availability of publicly accessible, complete experimental spectra for

didecylmethylamine oxide, this section presents the expected spectroscopic data based on its

chemical structure and known spectral characteristics of analogous long-chain amine oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Didecylmethylamine Oxide
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-N(O)-CH₃ 3.1 - 3.3 singlet 3H

-CH₂-N(O)- 3.0 - 3.2 triplet 4H

-CH₂-CH₂-N(O)- 1.6 - 1.8 multiplet 4H

-(CH₂)₇- 1.2 - 1.4 broad multiplet 28H

-CH₃ (terminal) 0.8 - 0.9 triplet 6H

Table 2: Predicted ¹³C NMR Chemical Shifts for Didecylmethylamine Oxide

Carbon Atom Chemical Shift (δ, ppm)

-N(O)-CH₃ 50 - 55

-CH₂-N(O)- 65 - 70

-CH₂-CH₂-N(O)- 25 - 30

-(CH₂)₇- 22 - 32

-CH₃ (terminal) 14

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for Didecylmethylamine Oxide
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Wavenumber (cm⁻¹) Vibration Intensity

2955 - 2965
C-H stretch (asymmetric, -

CH₃)
Strong

2915 - 2925
C-H stretch (asymmetric, -

CH₂)
Strong

2870 - 2880 C-H stretch (symmetric, -CH₃) Medium

2845 - 2855 C-H stretch (symmetric, -CH₂) Medium

1460 - 1470 C-H bend (scissoring, -CH₂) Medium

950 - 970 N-O stretch Strong

Mass Spectrometry (MS)
Table 4: Expected Mass-to-Charge Ratios (m/z) for Didecylmethylamine Oxide in ESI-MS

Ion m/z Notes

[M+H]⁺ 328.3 Protonated molecular ion

[M-O+H]⁺ 312.3
Loss of oxygen from the

protonated molecular ion

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of didecylmethylamine oxide.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or

methanol-d₄, CD₃OD).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integrations.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the liquid or solid didecylmethylamine oxide sample directly onto the

ATR crystal, ensuring good contact.

Data Acquisition:

Technique: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to the sample scan.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

molecular vibrations.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a

quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

Sample Preparation:

Prepare a dilute solution of didecylmethylamine oxide (approximately 1-10 µg/mL) in a

suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).

A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to

promote protonation for positive ion mode analysis.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50 - 1000.

Tandem MS (MS/MS): To study fragmentation, the protonated molecular ion ([M+H]⁺) can be

selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with

a collision gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the

second mass analyzer. A characteristic fragmentation of N-oxides is the loss of an oxygen

atom ([M+H-16]⁺).[1][2]

Data Processing:

Identify the mass-to-charge ratio of the molecular ion and any adducts.
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Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Mandatory Visualization
Caption: Workflow for the spectroscopic characterization of didecylmethylamine oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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